molecular formula C12H16O3S B8351672 Ethyl 2-methyl-2-(4-sulfanylphenoxy)propanoate

Ethyl 2-methyl-2-(4-sulfanylphenoxy)propanoate

Cat. No. B8351672
M. Wt: 240.32 g/mol
InChI Key: ITCFSFKETFWVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07229998B2

Procedure details

To a 3-L three-neck round-bottom flask equipped with an overhead mechanical stirrer, addition funnel and a N2 inlet was added ethyl 2-[4-(chlorosulfonyl)phenoxy]-2-methylpropanoate (53 g, 0.173 moles, 1 eq) and absolute EtOH (500 ml). Tin powder (325 mesh, 123.06 g, 1.04 moles, 6 eq) was added as a solid. The overhead stirrer was adjusted so that the rotor is as close as possible to the bottom of the round-bottom flask and stirring speed was accelerated to a very high setting before adding the HCl to prevent the clumping of the tin metal. Hydrogen chloride (4N in dioxane, 300 ml) was added dropwise over the course of 1 hour. The reaction mixture was refluxed for 4 hours at which point the hot ethanolic solution was poured into a 2-L Erlenmeyer flask containing CH2Cl2 (1 L) and ice. After stirring for 10 minutes the biphasic mixture was filtered through Celite. After transferring to a separatory funnel the phases were separated and the aqueous fraction was washed with CH2Cl2 (2×100 ml). The combined organic fractions were dried over Na2SO4, filtered and concentrated in vacuo. A bright yellow oil with a white precipitate suspended resulted. This yellow mixture was dissolved in a minimum amount of CH2Cl2 and filtered once again through Celite to yield 30 g (75%) of a bright yellow oil.
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
123.06 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven
Yield
75%

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]([CH3:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][CH:6]=1)(=O)=O.CCO.[Sn].Cl>C(Cl)Cl>[CH3:17][C:10]([O:9][C:8]1[CH:7]=[CH:6][C:5]([SH:2])=[CH:19][CH:18]=1)([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12] |^3:22|

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1
Name
Quantity
500 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
123.06 g
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring speed
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-L three-neck round-bottom flask equipped with an overhead mechanical stirrer, addition funnel and a N2 inlet
CUSTOM
Type
CUSTOM
Details
as close as possible to the bottom of the round-bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hours at which point the hot ethanolic solution
Duration
4 h
ADDITION
Type
ADDITION
Details
was poured into a 2-L Erlenmeyer flask
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes the biphasic mixture
Duration
10 min
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CUSTOM
Type
CUSTOM
Details
After transferring to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the aqueous fraction was washed with CH2Cl2 (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
A bright yellow oil with a white precipitate suspended resulted
FILTRATION
Type
FILTRATION
Details
filtered once again through Celite

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCC)(C)OC1=CC=C(C=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.